

Preclinical studies of Mitapivat in hemolytic anemias

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Preclinical Studies of Mitapivat in Hemolytic Anemias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the enzyme pyruvate kinase (PK). This enzyme plays a critical role in the final step of glycolysis in red blood cells (RBCs), a pathway essential for producing adenosine triphosphate (ATP), the primary energy currency of the cell. In several hereditary hemolytic anemias, including Pyruvate Kinase Deficiency (PKD), thalassemia, sickle cell disease (SCD), and hereditary spherocytosis (HS), defects in RBC metabolism lead to decreased ATP production, increased levels of 2,3-diphosphoglycerate (2,3-DPG), and subsequent premature RBC destruction (hemolysis).[1][2] Preclinical studies have demonstrated that by enhancing the activity of both wild-type and various mutant forms of pyruvate kinase, Mitapivat can address these core metabolic defects, providing a strong rationale for its clinical development across a spectrum of hemolytic disorders.[1][3] This technical guide provides an in-depth summary of the key preclinical findings, experimental methodologies, and mechanisms of action of Mitapivat in these conditions.

Core Mechanism of Action

The fundamental mechanism of **Mitapivat** revolves around its ability to directly target and activate the red-cell specific isoform of pyruvate kinase (PKR).

Foundational & Exploratory



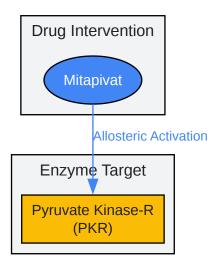


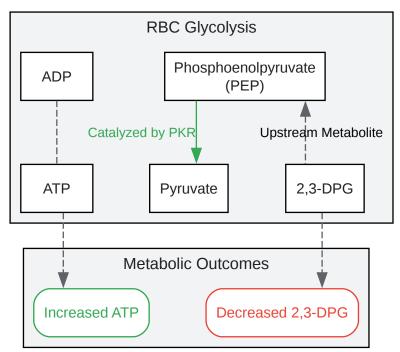
- Allosteric Activation: **Mitapivat** binds to an allosteric site on the PKR enzyme tetramer, distinct from the natural activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the enzyme in its active conformation.[4]
- Enhanced Glycolysis: This stabilization increases the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP). The enhanced catalytic activity boosts the rate of the final step of glycolysis.
- Metabolic Reprogramming: The direct consequences of increased PKR activity are twofold:
 - Increased ATP Production: The conversion of PEP to pyruvate is coupled with the generation of ATP from ADP. Increased flux through this step elevates intracellular ATP levels.
 - Decreased 2,3-DPG Levels: By promoting the forward momentum of the glycolytic pathway, there is a reduction in the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).

These two metabolic shifts are central to the therapeutic potential of **Mitapivat**. Increased ATP improves RBC membrane integrity and overall cell health, extending lifespan. Decreased 2,3-DPG increases hemoglobin's affinity for oxygen, a particularly important mechanism in sickle cell disease.



Core Mechanism of Mitapivat Action





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Core mechanism of **Mitapivat** on the glycolytic pathway.

Preclinical Efficacy in Pyruvate Kinase Deficiency (PKD)

Ex vivo studies using RBCs from patients with PKD provided the foundational proof-of-concept for **Mitapivat**. These studies demonstrated that the drug could effectively activate a wide range



of mutant PKR enzymes.

Table 1: Quantitative Effects of Mitapivat in Ex Vivo PKD Red Blood Cells

Parameter	Observation	Source
PKR Activity	Mean increase of 1.8-fold (range: 1.2 to 3.4-fold) after 24h incubation.	
ATP Levels	Mean increase of 1.5-fold (range: 1.0 to 2.2-fold).	
PKR Thermostability	Significantly improved; residual activity increased from 1.4- to >10-fold.	

| RBC Deformability | Improved in approximately 50% of patient samples tested. | |

Key Experimental Protocol: Ex Vivo Human RBC Treatment

- Sample Collection: Whole blood or purified RBCs were obtained from PKD patients with diverse PKLR genotypes.
- Incubation: Samples were incubated for up to 24 hours at 37°C.
- Treatment Medium: A phosphate-buffered saline solution was used, supplemented with 1% glucose, adenine, and mannitol (AGAM, pH 7.40) to support RBC metabolism.
- Drug Concentration: Mitapivat (AG-348) was added at concentrations up to 10 μM.
- Assays: At specified time points (e.g., 6 and 24 hours), samples were collected to measure PKR activity, ATP levels (using assays like CellTiterGlo), and PKR thermostability.

Preclinical Efficacy in Thalassemia



Preclinical work in thalassemia models showed that **Mitapivat** not only improves anemia and hemolysis but also positively impacts the secondary complication of iron overload.

Animal Model: Hbbth3/+ Mouse

The Hbbth3/+ mouse is a well-established model that mimics human β -thalassemia intermedia. Studies showed that oral administration of **Mitapivat** ameliorated the disease phenotype.

Table 2: Effects of Mitapivat in the Hbbth3/+ Mouse Model of β-Thalassemia

Parameter	Observation	Source
Anemia	Ameliorated; significant increase in Hemoglobin (Hb).	
RBC Health	Improved RBC morphology, increased Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH).	
Ineffective Erythropoiesis	Ameliorated, leading to a reduction in plasma erythropoietin (EPO).	
Hemolysis	Reduced, evidenced by improved RBC survival.	
Transfusion Burden	Increased the interval between transfusions from 10.5 days to 13.8 days.	
Iron Overload	Diminished liver iron overload, associated with increased liver Hamp (hepcidin) expression and reduced duodenal Dmt1 expression.	

| Metabolism | Increased ATP and reduced reactive oxygen species (ROS) production. | |



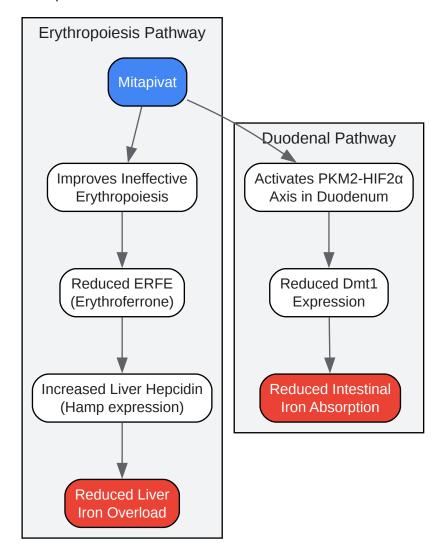
Key Experimental Protocol: Thalassemia Mouse Model

- Model: Hbbth3/+ mice.
- Dosing Regimen: Mitapivat was administered via oral gavage at a dose of 50 mg/kg twice daily.
- Duration: Treatment periods extended for multiple weeks (e.g., 21 days) to assess chronic effects.
- Endpoints: Hematological parameters (Hb, MCV, MCH, reticulocytes) were measured from
 peripheral blood. Ineffective erythropoiesis was assessed in bone marrow and spleen. Iron
 homeostasis was evaluated by measuring liver iron content and gene expression of key iron
 regulators (Hamp, Dmt1) in the liver and duodenum, respectively.

Specialized Mechanism in Thalassemia: Iron Homeostasis

Mitapivat demonstrated a multi-faceted impact on iron metabolism, a critical aspect of thalassemia pathology.





Mitapivat's Dual Action on Iron Overload in Thalassemia

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Dual pathways of iron overload reduction by Mitapivat.

Preclinical Efficacy in Sickle Cell Disease (SCD)

In SCD, the therapeutic rationale for **Mitapivat** extends beyond simply increasing ATP. The reduction of 2,3-DPG is hypothesized to directly inhibit the polymerization of sickle hemoglobin (HbS).

Ex Vivo Studies with Human SCD RBCs



Initial studies on blood from SCD patients showed that **Mitapivat** could favorably alter key metabolic and biophysical properties.

Table 3: Quantitative Effects of Mitapivat in Ex Vivo SCD Red Blood Cells

Parameter	Observation	Source
PKR Activity	Substantially increased.	
PKR Thermostability	Restored/improved.	
ATP Levels	Increased.	
2,3-DPG Levels	Decreased.	

| Band 3 Tyrosine Phosphorylation| Significantly decreased, suggesting improved membrane integrity. | |

Animal Model: Townes Sickle Cell Mouse

Studies in the Townes SCD (HbSS) mouse model confirmed the metabolic effects of **Mitapivat** in vivo, although the model presented some unique baseline characteristics.

Table 4: Effects of Mitapivat in the Townes SCD Mouse Model



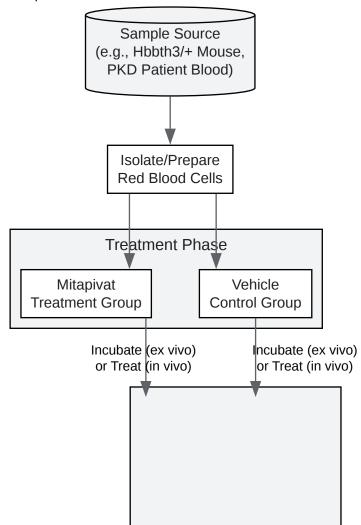
Parameter	Observation	Source
ATP Levels	Further increased from an already elevated baseline.	
2,3-DPG Levels	No significant change from an unusually low baseline in this specific model.	
Oxidative Stress (ROS)	Significantly reduced.	
Mitochondria Retention	Decreased the percentage of RBCs retaining mitochondria, a marker of improved maturation.	
Inflammation	Decreased leukocytosis (white blood cell count).	

| Spleen Size| Decreased. | |

Key Experimental Protocol: SCD Mouse Model

- Model: Townes SCD (HbSS) mice and corresponding control (HbAA) mice.
- Dosing Regimen: Mitapivat or vehicle was administered to mice for a period of several weeks (e.g., 4 weeks).
- Endpoints: Whole blood was analyzed for ATP and 2,3-DPG levels. Oxidative stress was
 measured via ROS levels in erythrocytes. RBC maturation was assessed by quantifying
 mitochondria retention. Standard hematological parameters and spleen size were also
 recorded.





General Experimental Workflow for Animal and Ex Vivo Studies

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A generalized workflow for preclinical **Mitapivat** studies.

Preclinical Efficacy in Hereditary Spherocytosis (HS)

Promising preclinical data also exists for **Mitapivat** in membranopathies like HS, where metabolic defects contribute to RBC fragility.

Animal Model: Protein 4.2-null (4.2-/-) Mouse



This mouse strain serves as a model for a form of HS, exhibiting RBC membrane instability and chronic hemolysis.

Table 5: Effects of Mitapivat in the 4.2-/- Mouse Model of HS

Parameter	Observation	Source
Anemia	Improved, with significant increases in Hematocrit (Hct) and Hemoglobin (Hb).	
RBC Health	Improved osmotic fragility and reduced phosphatidylserine positivity (a marker of cell death).	
Hemolysis	Reduced, with decreases in bilirubin and lactate dehydrogenase.	
Splenomegaly	Decreased spleen-to-body- weight ratio.	

| Iron Overload | Reduced hepatic and splenic iron overload. | |

Key Experimental Protocol: HS Mouse Model

- Model: Protein 4.2-null (4.2–/–; Epb42) mice.
- Dosing Regimen: Mitapivat was administered at a dose of 100 mg/kg/day for up to 6 months.
- Endpoints: In addition to standard hematological and hemolysis markers, studies evaluated RBC metabolic profiles, osmotic fragility, and markers of membrane integrity. The efficacy was also compared to splenectomy, the standard of care for severe HS.

Conclusion



The comprehensive body of preclinical evidence strongly supports the mechanism of action of **Mitapivat** and its potential as a broad-acting therapy for various hemolytic anemias. By targeting the fundamental energetic defects within red blood cells, **Mitapivat** has been shown in vitro, ex vivo, and in multiple relevant animal models to increase ATP, decrease 2,3-DPG, reduce hemolysis, improve RBC health, and ameliorate anemia. Furthermore, in complex disorders like thalassemia, it demonstrated additional benefits on downstream pathologies such as iron overload. These robust preclinical findings have provided a solid scientific foundation for the successful clinical investigation and approval of **Mitapivat** for Pyruvate Kinase Deficiency and its ongoing late-stage trials in thalassemia and sickle cell disease.

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